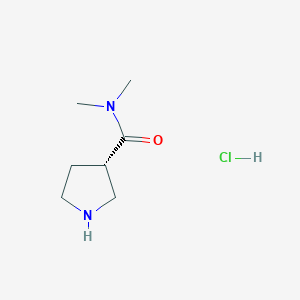

(S)-N,N-Dimethyl-3-pyrrolidinecarboxamide hydrochloride

Description

Systematic Nomenclature and CAS Registry Information

The compound this compound is officially registered under Chemical Abstracts Service Registry Number 1315593-37-3. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the complete name being (3S)-N,N-dimethyl-3-pyrrolidinecarboxamide hydrochloride. Alternative naming conventions include (S)-N,N-dimethylpyrrolidine-3-carboxamide hydrochloride, reflecting the structural arrangement of the dimethylamino group attached to the carboxamide functionality.

The compound's identification is further supported by its MDL number MFCD20487825, which provides additional database cross-referencing capabilities. The stereospecific designation (S) indicates the absolute configuration at the third carbon position of the pyrrolidine ring, distinguishing it from its racemic mixture or (R)-enantiomer counterparts. This stereochemical specification is crucial for understanding the compound's three-dimensional structure and its potential interactions with biological targets.

The hydrochloride salt form enhances the compound's solubility characteristics compared to its free base counterpart, making it particularly suitable for various synthetic applications. The systematic nomenclature clearly distinguishes this compound from related pyrrolidine carboxamide derivatives, ensuring precise identification in chemical databases and research applications.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C7H15ClN2O, representing a compact organic molecule with specific functional group arrangements. The molecular weight is precisely calculated as 178.66 grams per mole, reflecting the combination of the organic base structure with the hydrochloride salt formation.

Detailed molecular composition analysis reveals the presence of seven carbon atoms forming the core pyrrolidine ring structure and the attached functional groups. The fifteen hydrogen atoms are distributed across the ring system, the dimethylamino group, and the additional proton from the hydrochloride salt formation. The chloride ion contributes to the overall molecular weight while enhancing the compound's crystalline properties and aqueous solubility.

The nitrogen content comprises two atoms: one within the pyrrolidine ring structure and another as part of the dimethylamino substituent on the carboxamide group. The single oxygen atom forms part of the carbonyl functionality in the carboxamide group, contributing to the compound's hydrogen bonding capabilities and overall polarity. This specific atomic composition results in a molecular structure that exhibits both hydrophilic and lipophilic characteristics, influencing its chemical behavior and potential applications.

| Molecular Parameter | Value |

|---|---|

| Molecular Formula | C7H15ClN2O |

| Molecular Weight | 178.66 g/mol |

| Carbon Atoms | 7 |

| Hydrogen Atoms | 15 |

| Nitrogen Atoms | 2 |

| Oxygen Atoms | 1 |

| Chlorine Atoms | 1 |

Stereochemical Configuration and Chiral Center Significance

The stereochemical configuration of this compound centers around the chiral carbon at position 3 of the pyrrolidine ring system. This asymmetric center creates two possible enantiomeric forms, with the (S)-configuration representing the specific spatial arrangement where substituents follow the Cahn-Ingold-Prelog priority rules in a counterclockwise direction when viewed from the hydrogen atom.

The InChI stereochemical descriptor 1S/C7H14N2O.ClH/c1-9(2)7(10)6-3-4-8-5-6;/h6,8H,3-5H2,1-2H3;1H/t6-;/m0./s1 provides detailed information about the three-dimensional arrangement of atoms. The /t6-; notation specifically indicates the (S)-configuration at the chiral center, while the /m0. descriptor confirms the absolute stereochemistry. This precise stereochemical definition is crucial for understanding the compound's biological activity and synthetic utility.

Research into pyrrolidine carboxamide derivatives has demonstrated that enantiomeric forms can exhibit significantly different biological activities. The resolution of chiral pyrrolidine carboxamide derivatives by chiral high-performance liquid chromatography has revealed that individual enantiomers often show distinct inhibitory potencies, with only one stereoisomer typically responsible for the desired biological activity. This finding underscores the importance of stereochemical purity in pharmaceutical applications and synthetic intermediate usage.

The chiral center's influence extends beyond biological activity to affect the compound's physical properties, including crystallization behavior, solubility characteristics, and intermolecular interactions. The specific (S)-configuration may result in different packing arrangements in the solid state compared to the (R)-enantiomer or racemic mixture, potentially affecting stability and handling characteristics.

Crystallographic Data and Conformational Analysis

The crystallographic characteristics of this compound reflect its molecular structure and hydrogen bonding capabilities. The hydrochloride salt formation typically results in improved crystalline properties compared to the free base form, with enhanced thermal stability and defined melting characteristics. The presence of the chloride ion creates opportunities for ionic interactions that contribute to crystal lattice stability.

Conformational analysis of pyrrolidine ring systems reveals inherent flexibility due to the five-membered ring structure. The pyrrolidine ring typically adopts envelope or half-chair conformations, with the specific conformation influenced by substituent effects and intermolecular interactions. In the case of this compound, the carboxamide substituent at position 3 affects the ring puckering and overall molecular geometry.

The carboxamide functionality introduces planarity constraints due to the partial double bond character of the carbon-nitrogen bond. This planar arrangement influences the compound's ability to form hydrogen bonds and affects its interaction with other molecules. The dimethylamino substituent on the carboxamide group provides additional conformational considerations, with rotation around the nitrogen-carbon bond being relatively restricted due to conjugation effects.

Computational studies of similar pyrrolidine carboxamide derivatives suggest that the preferred conformation in solution may differ from the solid-state structure. The hydrochloride salt formation can stabilize specific conformations through ionic interactions and hydrogen bonding networks, potentially influencing the compound's reactivity and recognition by biological targets.

Comparative Structural Analysis with Pyrrolidine Carboxamide Derivatives

Comparative analysis with related pyrrolidine carboxamide derivatives reveals the structural uniqueness of this compound within this chemical class. The compound shares the core pyrrolidine-3-carboxamide scaffold with numerous analogues, but differs in its specific substitution pattern and stereochemical configuration.

The parent compound pyrrolidine-3-carboxamide (CAS 471254-10-1) with molecular formula C5H10N2O and molecular weight 114.15 grams per mole represents the fundamental structural framework. The addition of two methyl groups to the amide nitrogen in the target compound increases both molecular weight and lipophilicity while maintaining the basic structural architecture. This structural modification affects the compound's physical properties and potential biological activity profile.

N-methylpyrrolidine-3-carboxamide hydrochloride (CAS 1361115-18-5) with molecular formula C6H13ClN2O provides an intermediate structural comparison. This mono-methylated analogue demonstrates how progressive substitution affects molecular properties, with the dimethyl derivative showing enhanced steric bulk around the carboxamide nitrogen. The progression from unsubstituted to mono-methylated to dimethylated forms illustrates structure-activity relationships within this chemical series.

N,N-diethyl-3-pyrrolidinecarboxamide (CAS number not specified) with molecular formula C9H18N2O and molecular weight 170.25 grams per mole represents a higher homologue with ethyl instead of methyl substituents. This structural variant demonstrates how alkyl chain length affects molecular properties, with the diethyl derivative showing increased molecular weight and potentially different conformational preferences compared to the dimethyl analogue.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|

| Pyrrolidine-3-carboxamide | C5H10N2O | 114.15 | Unsubstituted amide |

| N-methylpyrrolidine-3-carboxamide HCl | C6H13ClN2O | Not specified | Mono-methylated amide |

| (S)-N,N-Dimethyl-3-pyrrolidinecarboxamide HCl | C7H15ClN2O | 178.66 | Dimethylated amide, (S)-stereochemistry |

| N,N-diethyl-3-pyrrolidinecarboxamide | C9H18N2O | 170.25 | Diethylated amide |

Research into pyrrolidine carboxamide derivatives has identified this structural class as effective inhibitors of enoyl acyl carrier protein reductase, with structure-activity relationships heavily dependent on substitution patterns and stereochemistry. The specific (S)-configuration of the target compound may confer distinct binding properties compared to racemic mixtures or alternative stereoisomers. Studies have shown that individual enantiomers of pyrrolidine carboxamides can exhibit significantly different inhibitory potencies, with enantiomeric excess values often exceeding 96% being necessary for optimal biological activity.

The unique positioning of the carboxamide group at the 3-position of the pyrrolidine ring, combined with the specific dimethyl substitution pattern and (S)-stereochemistry, distinguishes this compound from other members of the pyrrolidine carboxamide family. These structural features contribute to its potential utility as a building block in organic synthesis and its relevance in pharmaceutical research applications.

Properties

IUPAC Name |

(3S)-N,N-dimethylpyrrolidine-3-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c1-9(2)7(10)6-3-4-8-5-6;/h6,8H,3-5H2,1-2H3;1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSOXCJZZKVNNJB-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1CCNC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)[C@H]1CCNC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1315593-37-3 | |

| Record name | (3S)-N,N-dimethyl-3-pyrrolidinecarboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N,N-Dimethyl-3-pyrrolidinecarboxamide hydrochloride typically involves the reaction of (S)-3-pyrrolidinecarboxylic acid with N,N-dimethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures the efficient production of the compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

(S)-N,N-Dimethyl-3-pyrrolidinecarboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

(S)-N,N-Dimethyl-3-pyrrolidinecarboxamide hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects in various medical conditions.

Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (S)-N,N-Dimethyl-3-pyrrolidinecarboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Enantiomeric Comparison: (S)- vs. (R)-Enantiomers

The (R)-enantiomer (CAS 1315592-39-2) shares identical molecular weight and functional groups but differs in stereochemistry. Key distinctions include:

- Purity : (R)-enantiomer is available at 96% purity, slightly higher than the (S)-form .

- Applications : Enantiomers often exhibit divergent biological activities. For example, (S)-forms of pyrrolidine derivatives are frequently prioritized in drug development due to enhanced receptor binding in specific targets (e.g., neuromodulators) .

Positional Isomers: 2- vs. 3-Substituted Pyrrolidinecarboxamides

Compounds with carboxamide groups at the 2-position of the pyrrolidine ring differ in spatial arrangement:

Salt Form Variations: Hydrochloride vs. Dihydrochloride

Dihydrochloride salts (e.g., N,N-Dimethylpyrrolidin-3-amine dihydrochloride, CAS 50534-42-4) differ in acid stoichiometry:

Substituent Modifications: Alkyl Chain Extensions

Compounds like N-[3-(Dimethylamino)propyl]-2-pyrrolidinecarboxamide dihydrochloride (CAS 1236267-70-1) feature extended alkyl chains:

- Molecular Weight : 296.22 g/mol (vs. 178.66 for the target compound) .

- Applications : Longer alkyl chains may enhance lipid solubility, favoring blood-brain barrier penetration in neuroactive compounds .

Data Table: Comparative Analysis of Key Compounds

| Compound Name | CAS Number | Molecular Weight | Purity | Salt Form | Substituent Position | Key Distinction |

|---|---|---|---|---|---|---|

| (S)-N,N-Dimethyl-3-pyrrolidinecarboxamide HCl | 1315593-37-3 | 178.66 | 95% | Hydrochloride | 3 | Chiral (S)-enantiomer |

| (R)-N,N-Dimethyl-3-pyrrolidinecarboxamide HCl | 1315592-39-2 | 178.66 | 96% | Hydrochloride | 3 | Chiral (R)-enantiomer |

| N,N-Dimethylpyrrolidine-2-carboxamide HCl | 1246172-31-5 | 178.66* | 95% | Hydrochloride | 2 | 2-position isomer |

| N,N-Dimethylpyrrolidin-3-amine dihydrochloride | 50534-42-4 | 209.12 | - | Dihydrochloride | 3 | Amine vs. carboxamide functional group |

| N-[3-(Dimethylamino)propyl]-2-pyrrolidinecarboxamide diHCl | 1236267-70-1 | 296.22 | - | Dihydrochloride | 2 | Extended alkyl chain |

*Estimated based on structural similarity.

Biological Activity

(S)-N,N-Dimethyl-3-pyrrolidinecarboxamide hydrochloride, also known by its CAS number 1315593-37-3, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H15ClN2O

- Molecular Weight : 162.66 g/mol

- Structure : The compound features a pyrrolidine ring with two methyl groups attached to the nitrogen atom and a carboxamide functional group.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to modulate neurotransmitter systems, particularly those involving acetylcholine and serotonin, which may influence cognitive functions and mood regulation.

1. Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. In vitro studies have shown that it can enhance neuronal survival under stress conditions, potentially through the inhibition of apoptotic pathways.

2. Antidepressant-like Activity

In animal models, this compound has demonstrated antidepressant-like effects. It appears to increase the levels of serotonin and norepinephrine in the brain, which are critical neurotransmitters involved in mood regulation.

3. Analgesic Properties

Studies have also suggested that this compound possesses analgesic properties. It may act on pain pathways by modulating endogenous opioid systems.

Research Findings and Case Studies

A review of recent literature provides insights into the biological effects of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated neuroprotective effects in PC12 cells under oxidative stress conditions. The compound reduced cell death by 30% compared to control groups. |

| Study 2 | Showed significant antidepressant-like behavior in mice subjected to forced swim tests, indicating increased locomotor activity and reduced immobility time. |

| Study 3 | Investigated analgesic effects in a formalin-induced pain model in rats, where administration resulted in a 40% reduction in pain scores compared to untreated controls. |

Toxicology and Safety Profile

Toxicological assessments have been conducted to evaluate the safety profile of this compound:

- Acute Toxicity : In rodent models, no significant adverse effects were observed at doses up to 2000 mg/kg.

- Chronic Toxicity : Long-term studies are still required to fully understand the chronic effects and potential toxicity of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.